molecular formula C8H7BrN2 B1276476 3-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 866135-71-9

3-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No. B1276476
M. Wt: 211.06 g/mol
InChI Key: MMZMYJJVBJHMLU-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 211.06 .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine analogues exhibit significant activity against MDR-TB and XDR-TB .

Synthesis of Various Drugs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
  • Methods of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results or Outcomes : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Light-Sensitive Dyes and Data Storage

  • Scientific Field : Material Science
  • Application Summary : Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
  • Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as light-sensitive dyes and in data storage .

Pesticides and Fungicides

  • Scientific Field : Agricultural Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
  • Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as pesticides and fungicides .

Fluorescent Probes

  • Scientific Field : Biochemistry
  • Application Summary : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine derivatives exhibit significant activity as fluorescent probes .

Antileishmanial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have shown significant potency against Leishmania, a parasitic disease .
  • Results or Outcomes : The results indicate that certain imidazo[1,2-a]pyridine analogues exhibit significant activity against Leishmania .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .

properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMYJJVBJHMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413981
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylimidazo[1,2-a]pyridine

CAS RN

866135-71-9
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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